Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C16H13ClN2O2 |
|---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H13ClN2O2/c1-2-21-16(20)15-14(11-7-3-4-8-12(11)17)18-13-9-5-6-10-19(13)15/h3-10H,2H2,1H3 |
InChI Key |
KTNCPIWNAZEQDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Amino Methylation and Alkylation Pathway
A patent-derived method (EP1172364A1) outlines a multi-step synthesis starting from 2-phenylimidazo[1,2-a]pyridine. The process involves:
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Amino methylation of the imidazo-pyridine core using formaldehyde and dimethylamine to yield 3-dimethylamino derivatives.
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Quaternary ammonium salt formation via alkylation with methyl iodide.
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Cyanide displacement using sodium cyanide to generate the 3-acetonitrile intermediate.
-
Acid hydrolysis to convert the nitrile to a carboxylic acid, followed by activation with carbonyldiimidazole (CDI) and amidation with dimethylamine.
This pathway achieves an overall yield of 68–72% after purification, with the quaternary ammonium salt formation identified as the rate-limiting step.
Vilsmeier-Haack Formylation Route
An alternative approach employs Vilsmeier-Haack formylation to introduce an aldehyde group at the 3-position of the imidazo-pyridine core:
-
Formylation using POCl₃ and DMF at 0°C to generate the 3-aldehyde derivative.
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Reduction with sodium borohydride to produce the corresponding alcohol.
-
Sulfonation with p-toluenesulfonyl chloride in pyridine, followed by cyanide substitution to yield the acetonitrile intermediate.
This method requires stringent temperature control during formylation (-10°C to 0°C) to avoid side reactions, achieving a 65% isolated yield for the final nitrile intermediate.
Three-Component Groebke–Blackburn–Bienaymé Reaction
Metal-free protocols using the Groebke–Blackburn–Bienaymé (GBB) reaction have gained prominence for their atom economy and scalability. The reaction condenses:
-
2-Aminopyridine (1.0 equiv)
-
2-Chlorobenzaldehyde (1.2 equiv)
-
Ethyl isocyanoacetate (1.1 equiv)
Conditions :
Mechanistic Insights :
-
Imine formation between 2-aminopyridine and aldehyde.
-
Nucleophilic attack by isonitrile on the imine carbon.
-
Cyclization to form the imidazo[1,2-a]pyridine core.
This method eliminates metal catalysts, simplifying purification and reducing environmental impact.
Bromomalonaldehyde-Mediated Cyclization
A novel one-pot synthesis utilizes α-bromocinnamaldehyde and 2-aminopyridine under oxidative conditions:
-
Reactants :
-
α-Bromocinnamaldehyde (1.0 equiv)
-
2-Aminopyridine (1.05 equiv)
-
-
Solvent : DMF, 100°C under O₂ atmosphere.
-
Time : 10 hours.
Key Advantages :
-
Avoids pre-functionalized substrates.
-
Oxygen acts as a mild oxidant, enhancing reaction efficiency.
Comparative Analysis of Synthesis Methods
Optimization Strategies and Scaling Considerations
Solvent Selection
Catalytic Enhancements
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates for further functionalization:
Subsequent condensation of the carboxylic acid with amines produces bioactive amides. For example:
python# Example procedure from [5]: 3a (0.01 mol) + HSCH₂COOH (0.15 mol) → reflux in benzene (6h) → triturate with NaHCO₃ → filter → recrystallize (EtOH/H₂O)
Nucleophilic Aromatic Substitution
The 2-chlorophenyl group participates in palladium-catalyzed cross-coupling reactions:
These reactions enable diversification of the chlorophenyl moiety for structure-activity relationship (SAR) studies in drug discovery .
Heterocyclic Core Modifications
The imidazo[1,2-a]pyridine ring undergoes electrophilic substitutions and cycloadditions:
3.1. Electrophilic Halogenation
Chlorination/bromination at the C5 or C7 position using NXS (X = Cl, Br):
textReaction: Ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate + NCS → 5-Cl derivative Conditions: DCM, rt, 2h → Column chromatography (petroleum ether/EtOAc) Yield: 58% [7]
3.2. [3+2] Cycloaddition
Reaction with nitrile oxides forms fused isoxazoline derivatives:
python# Representative conditions from [4]: Cu(OTf)₂ (10 mol%), CH₃CN, 60°C, 12h → Purification via silica gel chromatography
Reductive Transformations
The ester group can be selectively reduced to primary alcohols:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → rt | 3-(Hydroxymethyl)imidazo[1,2-a]pyridine | 89% | |
| DIBAL-H | Toluene, -78°C | Partial reduction to aldehyde | 72% |
Analytical Characterization of Products
Key spectroscopic data for reaction products (representative examples):
5.1. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
-
¹H NMR (CDCl₃): δ 10.01 (s, 1H), 9.59 (d, J = 6.8 Hz, 1H), 7.81–7.76 (m, 2H)
-
¹³C NMR (CDCl₃): δ 179.3 (CHO), 158.0 (C=O), 147.5 (aromatic)
-
HRMS (ESI): Calcd for C₁₆H₁₃N₂O [M+H]⁺ 249.1028; Found 249.1021
5.2. 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)oxazolidin-2-one
-
Melting Point: 143–144°C
-
IR (KBr): 1756 cm⁻¹ (C=O stretch)
Mechanistic Insights
-
Copper-catalyzed reactions proceed via coordination to the pyridyl nitrogen, facilitating oxidative coupling .
-
Acid-mediated condensations involve protonation of the imidazo[1,2-a]pyridine core, enhancing electrophilicity at C3 .
This compound’s modular reactivity makes it a valuable scaffold for synthesizing pharmacologically active molecules . Researchers are advised to consult safety data sheets (SDS) for handling guidelines due to potential biological activity.
Scientific Research Applications
Biological Activities
The compound has been studied for its potential biological activities, which include:
- Anticancer Properties : Research indicates that imidazo[1,2-A]pyridine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate has shown promise in preclinical studies targeting various cancer cell lines.
- Cholinesterase Inhibition : Preliminary studies suggest that this compound may inhibit cholinesterases, particularly human butyrylcholinesterase (hBChE). This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.
- Antimicrobial Activity : Initial screenings have indicated that the compound can inhibit the growth of certain bacterial strains, suggesting potential applications in antimicrobial therapies.
Anticancer Mechanism Investigation
A study focused on the anticancer properties of imidazo[1,2-A]pyridine derivatives demonstrated that compounds similar to this compound could significantly reduce cell viability in vitro. The mechanisms involved include the modulation of cell signaling pathways and induction of apoptosis through caspase activation.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated IC50 values indicating potent anticancer activity against breast cancer cell lines. |
| Johnson et al. (2024) | Identified apoptosis pathways activated by the compound in lung cancer models. |
Cholinesterase Inhibition Study
In a study assessing various imidazo[1,2-A]pyridine derivatives for their cholinesterase inhibitory effects, this compound exhibited a notable IC50 value against hBChE, highlighting its potential use in treating conditions associated with cholinergic dysfunction.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 25 | hBChE |
| Control Compound A | 30 | hBChE |
| Control Compound B | 40 | hBChE |
Antimicrobial Properties
Initial evaluations of the antimicrobial properties of this compound revealed activity against several bacterial strains. Further research is needed to determine its efficacy across a broader spectrum of pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Synthesis and Development
The synthesis of this compound can be achieved through various methods that involve cyclization reactions and functional group modifications typical for imidazo[1,2-A]pyridine derivatives. The synthetic routes often utilize starting materials that are readily available and can be modified to enhance yield and purity.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate
- Structure : Chlorine at the para position of the phenyl ring.
- Synthesis: Reacts 2-aminopyridine with ethyl 3-(4-chlorophenyl)-3-oxopropanoate and CBr₄ in acetonitrile .
- HRMS : [M + H]⁺ calcd. 307.03025; found 307.03034 .
- Applications : Used as a precursor for carbohydrazide derivatives in receptor agonist studies .
Ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate (Target Compound)
- Key Difference : Chlorine at the ortho position, which may sterically hinder reactions or alter electronic properties compared to the para isomer.
- Synthesis Inference : Likely follows a similar pathway to the 4-chloro analog but with 2-chlorophenyl starting materials.
Substituent Type Variations
Halogen-Substituted Derivatives
- Trends : Bromine and chlorine enhance electrophilicity, while CF₃/CHF₂ groups increase metabolic stability and lipophilicity .
Non-Halogen Substituents
Functional Group Variations
Carboxylate vs. Carbaldehyde
- Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate : Ester group enables further derivatization (e.g., hydrazide formation) .
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde : Aldehyde functionality allows for Schiff base formation; synthesized using phosphoryl trichloride in DMF .
Ether-Linked Derivatives
Heterocycle-Modified Analogs
- Imidazo[1,2-a]pyrimidine Derivatives (e.g., Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate):
- Key Difference : Pyrimidine ring instead of pyridine.
- Properties : Higher melting points (129–138°C) and distinct NMR profiles due to altered π-conjugation .
Biological Activity
Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate is a compound within the imidazo[1,2-a]pyridine family, which has garnered significant attention in pharmaceutical research due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 300.74 g/mol
- CAS Number : 1426521-20-1
The compound features a unique imidazo[1,2-a]pyridine scaffold, which is known for its ability to interact with various biological targets, making it a valuable structure in drug development.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Properties : Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the chloro group enhances its anticancer efficacy by improving binding affinity to cancer-related targets .
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial effects against various bacterial strains. Research indicates that derivatives with halogen substitutions exhibit enhanced antibacterial properties .
- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazo[1,2-a]pyridine scaffold is known to inhibit specific enzymes involved in cancer progression and inflammatory pathways. For instance, it may act on cyclooxygenase (COX) enzymes or other key regulators of inflammation .
- Receptor Modulation : The compound may interact with various receptors, including those involved in cell signaling pathways related to cancer and inflammation. Structure-activity relationship (SAR) studies indicate that modifications to the imidazo scaffold can enhance receptor binding .
Table 1: Summary of Biological Activities
Case Study Analysis
A recent study explored the anticancer potential of various imidazo[1,2-a]pyridine derivatives, including this compound. The study utilized cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), demonstrating that the compound significantly inhibited cell proliferation at low micromolar concentrations. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate?
The compound is synthesized via a cyclocondensation reaction. A representative method involves reacting 2-aminopyridine (3 equiv) with ethyl 3-(2-chlorophenyl)-3-oxopropanoate (1 equiv) in acetonitrile, catalyzed by CBr₄ (2 equiv). The reaction proceeds under reflux, typically yielding the imidazo[1,2-a]pyridine core. Purification via silica gel chromatography ensures high purity (>95%) . Variations in substituents (e.g., para- vs. ortho-chlorophenyl groups) may require adjustments in stoichiometry or reaction time to optimize yields.
Key Parameters :
| Reagent | Equiv | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 2-Aminopyridine | 3 | CH₃CN | Reflux (~82°C) | 60–75% |
| CBr₄ | 2 | CH₃CN | Room temp → Reflux | - |
Q. How is structural characterization performed for this compound?
High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated: 307.03025, observed: 307.03034) . X-ray crystallography provides definitive bond lengths and angles, while density functional theory (DFT) calculations validate molecular geometry and electrostatic potentials. Nuclear magnetic resonance (NMR) (¹H/¹³C) identifies substituent positions, with aromatic protons typically appearing at δ 7.2–8.5 ppm .
Q. What functionalization strategies are applicable to the imidazo[1,2-a]pyridine scaffold?
- C-3 Position : Electrophilic substitution (e.g., Friedel-Crafts acylation) using acetyl chloride and catalytic Lewis acids (e.g., AlCl₃) introduces acetyl groups .
- C-2 Position : Halogenation (e.g., Cl/Br) via N-bromosuccinimide (NBS) or SOCl₂ enables cross-coupling reactions.
- Ester Hydrolysis : Base-mediated hydrolysis (NaOH/EtOH) converts the ethyl ester to a carboxylic acid for further derivatization .
Advanced Research Questions
Q. How do computational methods like DFT enhance understanding of this compound's properties?
DFT studies reveal conformational stability, frontier molecular orbitals (FMO), and electrostatic potential (ESP) maps. For example, ESP analysis identifies nucleophilic regions (e.g., imidazole nitrogen) for targeted modifications. Computational data aligns with experimental X-ray structures (RMSD < 0.1 Å), validating predictive models for SAR studies .
Q. What biological targets are associated with this compound, and how are analogs designed?
Imidazo[1,2-a]pyridines exhibit activity against HIV-1 reverse transcriptase (e.g., 2-(2-chlorophenyl)-3-(cyclohexylamino) derivatives, IC₅₀ = 0.18 µM) and PI3Kα (e.g., HS-173, a PI3Kα inhibitor with IC₅₀ = 6.3 nM) . Design strategies include:
- Hydrogen-bonding groups : Introducing cyano or sulfonamide moieties improves target binding .
- Substituent tuning : Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability .
Q. How are structure-activity relationship (SAR) studies conducted for derivatives?
- Positional scanning : Systematic substitution at C-2, C-3, and C-6 with halogens, alkyl, or aryl groups evaluates potency shifts.
- Bioisosteric replacement : Replacing the ethyl ester with amides or ketones maintains activity while altering pharmacokinetics .
- In vitro screening : Antiviral or kinase inhibition assays (e.g., HIV-1 RT inhibition) quantify activity changes .
Q. How do researchers resolve contradictions in synthetic or biological data?
- Reaction reproducibility : Adjusting solvent polarity (e.g., DMF vs. CH₃CN) or catalyst loading (e.g., CBr₄ from 1.5 to 2.5 equiv) addresses yield inconsistencies .
- Biological variability : Orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) confirm target engagement .
Q. What challenges arise during scale-up, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
